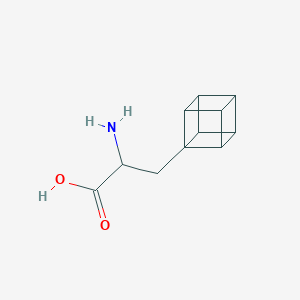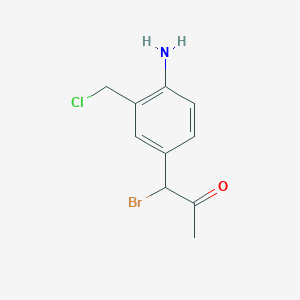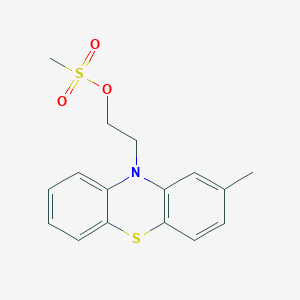![molecular formula C13H15ClN2O B14056920 (4-Methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochloride CAS No. 149853-76-9](/img/structure/B14056920.png)
(4-Methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine, (4-methoxy[1,1’-biphenyl]-3-yl)-, hydrochloride (1:1) is a chemical compound with the molecular formula C13H14ClN. It is a derivative of hydrazine, where the hydrazine moiety is attached to a biphenyl structure substituted with a methoxy group. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, (4-methoxy[1,1’-biphenyl]-3-yl)-, hydrochloride typically involves the reaction of 4-methoxyaniline with hydrochloric acid and sodium nitrite to form a diazonium salt. This intermediate is then reduced using tin(II) chloride in the presence of hydrochloric acid to yield the desired hydrazine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and pH to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazine, (4-methoxy[1,1’-biphenyl]-3-yl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include azo compounds, amines, and substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Hydrazine, (4-methoxy[1,1’-biphenyl]-3-yl)-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form various derivatives.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pharmaceuticals, and other chemical products
Wirkmechanismus
The mechanism by which Hydrazine, (4-methoxy[1,1’-biphenyl]-3-yl)-, hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The biphenyl structure allows for interactions with hydrophobic pockets in proteins, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxyphenylhydrazine hydrochloride
- Phenylhydrazine hydrochloride
- 4-Hydrazinobiphenyl hydrochloride
Uniqueness
Hydrazine, (4-methoxy[1,1’-biphenyl]-3-yl)-, hydrochloride is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to other hydrazine derivatives .
Eigenschaften
CAS-Nummer |
149853-76-9 |
|---|---|
Molekularformel |
C13H15ClN2O |
Molekulargewicht |
250.72 g/mol |
IUPAC-Name |
(2-methoxy-5-phenylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C13H14N2O.ClH/c1-16-13-8-7-11(9-12(13)15-14)10-5-3-2-4-6-10;/h2-9,15H,14H2,1H3;1H |
InChI-Schlüssel |
JKOWBWSGMMKFJG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14056874.png)

![4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine](/img/structure/B14056885.png)

![[2,2'-Bifuran]-5,5'-diyldimethanol](/img/structure/B14056892.png)


